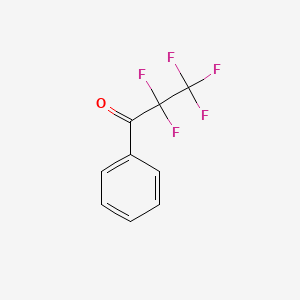

![molecular formula C11H15NO5S B1361645 3-[(3-Methoxypropyl)sulfamoyl]benzoic acid CAS No. 500292-39-7](/img/structure/B1361645.png)

3-[(3-Methoxypropyl)sulfamoyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

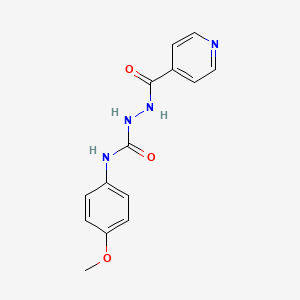

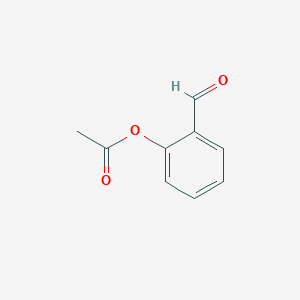

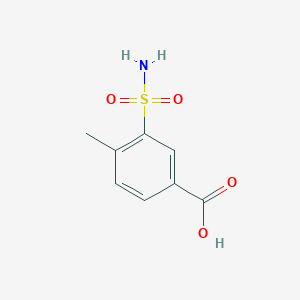

“3-[(3-Methoxypropyl)sulfamoyl]benzoic acid” is a sulfonamide derivative of benzoic acid. It has a molecular weight of 273.31 . The IUPAC name for this compound is 3-{[(3-methoxypropyl)amino]sulfonyl}benzoic acid . This compound has found wide application in the scientific community for its anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral properties.

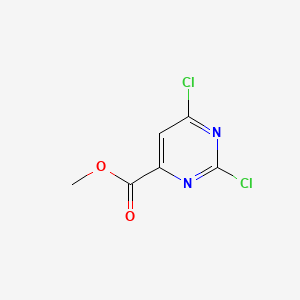

Molecular Structure Analysis

The molecular formula of “3-[(3-Methoxypropyl)sulfamoyl]benzoic acid” is C11H15NO5S . The InChI code for this compound is 1S/C11H15NO5S/c1-17-7-3-6-12-18(15,16)10-5-2-4-9(8-10)11(13)14/h2,4-5,8,12H,3,6-7H2,1H3,(H,13,14) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(3-Methoxypropyl)sulfamoyl]benzoic acid” include a molecular weight of 273.31 . Unfortunately, the search results do not provide more detailed physical and chemical properties of this compound.

Scientific Research Applications

, is explored for its potential in developing new pharmaceuticals. Its structure suggests it could be useful in creating sulfonamide drugs, which are known for their antibacterial properties. Research may focus on synthesizing derivatives and testing their efficacy against various bacterial strains.

Nanotechnology

Lastly, the compound could be investigated for its use in nanotechnology, particularly in the creation of nanoscale sensors. These sensors could exploit the compound’s reactive sites for detecting specific molecules, which has implications in medical diagnostics and environmental monitoring.

Each of these fields offers a unique perspective on the applications of 3-[(3-Methoxypropyl)sulfamoyl]benzoic acid and demonstrates the compound’s versatility in scientific research .

Mechanism of Action

Target of Action

The primary targets of 3-[(3-Methoxypropyl)sulfamoyl]benzoic acid are currently unknown. This compound is a sulfonamide derivative, and sulfonamides are known to inhibit bacterial enzymes, particularly those involved in the synthesis of folic acid . .

Mode of Action

Without specific information on the targets of 3-[(3-Methoxypropyl)sulfamoyl]benzoic acid, it’s challenging to describe its precise mode of action. Based on its structural similarity to other sulfonamides, it may bind to and inhibit enzymes, thereby disrupting essential biochemical processes .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

properties

IUPAC Name |

3-(3-methoxypropylsulfamoyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO5S/c1-17-7-3-6-12-18(15,16)10-5-2-4-9(8-10)11(13)14/h2,4-5,8,12H,3,6-7H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZUQIZKISUHHOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNS(=O)(=O)C1=CC=CC(=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40292785 |

Source

|

| Record name | 3-[(3-methoxypropyl)sulfamoyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-Methoxypropyl)sulfamoyl]benzoic acid | |

CAS RN |

500292-39-7 |

Source

|

| Record name | 3-[(3-methoxypropyl)sulfamoyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.